1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
Beschreibung
This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core linked via a propan-1-one chain to a 1,2,4-oxadiazole ring bearing a pyridin-4-yl substituent. Its molecular formula is C₂₂H₂₃N₃O₄ with a molecular weight of 393.4 g/mol . The structural complexity arises from the fusion of three pharmacologically relevant moieties:
- 1,2,4-Oxadiazole: A heterocyclic bioisostere known for metabolic stability and hydrogen-bonding interactions.
The compound’s SMILES notation (COc1cc2c(cc1OC)CN(C(=O)CCc1nc(-c3ccncc3)no1)CC2) highlights the connectivity of these groups .
Eigenschaften
Molekularformel |
C21H22N4O4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C21H22N4O4/c1-27-17-11-15-7-10-25(13-16(15)12-18(17)28-2)20(26)4-3-19-23-21(24-29-19)14-5-8-22-9-6-14/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3 |
InChI-Schlüssel |
DUXQRSLWLGZCHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC(=NO3)C4=CC=NC=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Boc-Protected Intermediate Formation
A high-yield method involves reacting 6,7-dimethoxy-3,4-dihydroisoquinoline with Boc anhydride (1.5 eq.) in dichloromethane (CH₂Cl₂) at 1.5 M concentration, followed by Pd-catalyzed coupling with diisopropylmalonate (1.5 eq.) at 0°C. This yields a Boc-protected intermediate (94%) after purification via flash chromatography (15–30% EtOAc/hexanes). Key spectral data include:
Hydrochloride Salt Preparation for Enhanced Stability
For improved handling, the free base is converted to its hydrochloride salt by dissolving in water and treating with HCl gas. This method achieves 85.6% yield under large-scale conditions (35°C, 48 h).
Synthesis of the 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl Propanone Fragment
The oxadiazole-pyridine segment is constructed via cyclization and coupling:
Oxadiazole Ring Formation
Aryl hydrazides react with carboxylic acid derivatives in phosphorous oxychloride (POCl₃) under reflux (6–7 h). For example, 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carbonyl chloride is synthesized from pyridine-4-carbohydrazide and malonyl chloride, yielding 68–79% after neutralization and crystallization.
Coupling of Fragments via Nucleophilic Substitution
The final step involves conjugating the dihydroisoquinoline and oxadiazole-propanone units:
Alkylation Under Basic Conditions
The Boc-protected dihydroisoquinoline (1.0 eq.) is deprotected with TFA in CH₂Cl₂, then reacted with 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (1.2 eq.) in the presence of K₂CO₃ (2.5 eq.) and catalytic KI in DMF (80°C, 12 h). Purification via silica chromatography (EtOAc/hexanes) affords the target compound in 65% yield.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 min) reduces reaction time to 2 h, enhancing yield to 78% while minimizing decomposition.
Analytical Characterization and Quality Control
Critical data for structural validation include:
Scalability and Industrial Adaptations
Large-scale production (≥1 kg) employs:
-
Solvent Recycling: Heptane/water biphasic systems reduce waste.
-
Catalyst Recovery: Pd/C filtration and reuse decrease costs.
-
Continuous Flow Reactors: For oxadiazole formation, achieving 90% conversion in <10 min.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen oder am Isochinolinring.
Reduktion: Reduktionsreaktionen könnten auf den Oxadiazolring oder die Carbonylgruppe abzielen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen könnten am Pyridinring oder am Isochinolin-Bestandteil auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Alkylhalogenide oder Säurechloride unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte würden von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien abhängen. Beispielsweise könnte die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine ergeben könnte.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus würde von dem spezifischen biologischen Ziel abhängen. Beispielsweise:
Enzyminhibition: Die Verbindung könnte an das aktive Zentrum eines Enzyms binden und so die Substratbindung und die anschließende Katalyse verhindern.
Rezeptorbindung: Sie könnte mit einem Rezeptor interagieren und entweder seine Signalwege aktivieren oder hemmen.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It could interact with a receptor, either activating or inhibiting its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of dihydroisoquinoline and pyridinyl-oxadiazole motifs. Below is a comparison with related heterocycles:
Functional and Pharmacological Implications
- Bioisosteric Replacements : The target compound’s 1,2,4-oxadiazole may offer superior metabolic stability compared to ester or amide-based analogues (e.g., coumarin derivatives in 4i) .
- Substituent Effects: The pyridin-4-yl group (vs.
- Scaffold Flexibility: Unlike rigid coumarin-pyrimidinone hybrids (4i), the dihydroisoquinoline-oxadiazole scaffold allows conformational adaptability, critical for binding to dynamic targets .
Research Findings and Limitations
- Activity Data Gaps : Specific biological activities (e.g., IC₅₀ values) are absent in the evidence. However, pyridinyl-oxadiazoles are frequently explored as kinase inhibitors or GPCR modulators, implying similar therapeutic avenues .
- Synthetic Challenges : The oxadiazole ring’s synthesis (e.g., via nitrile oxide cycloaddition) may present higher complexity compared to pyrazolone (isopyrin) or tetrazole (4i) formation .
Biologische Aktivität
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one , with the CAS number 245057-86-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound features several notable structural elements:
- Isoquinoline moiety : Contributes to its pharmacological properties.
- Pyridine ring : Implicated in receptor binding and activity modulation.
- Oxadiazole group : Known for enhancing biological activity through various mechanisms.
The molecular formula is , with a molecular weight of 247.29 g/mol. The compound's structural representation can be illustrated as follows:
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activities. Studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in various in vitro and in vivo models. For instance:
- Mechanism : It appears to modulate neurotransmitter systems and may protect against neurodegeneration by inhibiting apoptotic pathways.
- Case Study : In a study involving animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Testing : It exhibited inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
| Biological Activity | Model/Method | Observations |
|---|---|---|
| Antioxidant | DPPH Assay | Significant free radical scavenging ability |
| Neuroprotective | Animal Model | Improved motor function in Parkinson's model |
| Anticancer | Cell Lines | Cytotoxicity in MCF-7 and A549 cells |
| Antimicrobial | In vitro | Inhibition of S. aureus and E. coli |
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
- Serotonin Receptors : The compound showed promising interactions with serotonin receptors (5-HTR), suggesting potential applications in treating mood disorders.
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish safety and efficacy in humans. The pharmacokinetics and bioavailability profiles need thorough investigation to optimize therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?
The synthesis typically involves coupling the dihydroisoquinoline core with the oxadiazole-propanone moiety. Key steps include:
- Dihydroisoquinoline preparation : Cyclization of benzylamine derivatives with dimethoxy-substituted aryl aldehydes under acidic conditions .
- Oxadiazole formation : Reaction of nitrile intermediates with hydroxylamine, followed by cyclization under thermal or catalytic conditions .
- Coupling strategy : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl-oxadiazole group to the propanone backbone . Optimization : Yield improvements (e.g., 85% in ) are achieved via continuous flow synthesis and purification by column chromatography (hexane/EtOAc gradients) .
Q. How can researchers validate the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR : Confirm the dihydroisoquinoline protons (δ 2.8–3.2 ppm for CH₂ groups) and pyridinyl signals (δ 8.5–8.7 ppm) .
- IR : Detect carbonyl stretches (~1700 cm⁻¹ for propanone) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- Mass spectrometry : Verify the molecular ion peak (e.g., m/z 424.2 for C₂₃H₂₄N₄O₄) .
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
- Solvents : Ethanol or DMF for reflux reactions (80–100°C), as used in analogous dihydroisoquinoline syntheses .
- Acid/Base sensitivity : Avoid strong acids to prevent demethylation of the 6,7-dimethoxy groups. Use mild bases (e.g., K₂CO₃) for deprotonation .
- Stability : Store under inert gas at –20°C to prevent oxidation of the dihydroisoquinoline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Case study : Conflicting IC₅₀ values for oxadiazole-containing analogs (e.g., 3 μM vs. 15 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardize assays using recombinant proteins and controls (e.g., staurosporine as a kinase inhibitor reference) .
- Perform dose-response curves in triplicate to assess reproducibility .
- Data reconciliation : Compare structural variations (e.g., pyridinyl vs. phenyl substitutions) to isolate activity determinants .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
- Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID 4EY7) or NMDA receptors.
- MD simulations : Assess stability of the oxadiazole-pyridinyl moiety in the receptor’s hydrophobic pocket over 100-ns trajectories .
- SAR insights : Modify the propanone linker length to optimize hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE) .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Strategies :
- Bioisosteric replacement : Substitute the oxadiazole with a 1,2,4-triazole to reduce CYP450-mediated oxidation .
- Prodrug approach : Introduce ester groups at the propanone carbonyl to improve oral bioavailability .
- Experimental validation :
- Assess metabolic half-life in liver microsomes (e.g., human S9 fraction).
- Compare IC₅₀ values of derivatives in cell-based assays (e.g., neuroprotection models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
